Clozapine

Descripción

This compound is a tricyclic dibenzodiazepine, classified as an atypical antipsychotic agent. This compound displays affinity to various neuroreceptors with a particularly low affinity to the dopamine receptors, thus breaking the mold of first-generation antipsychotics and deeming it "atypical".. This low affinity to dopamine receptors results in fewer extrapyramidal side effects, especially tardive dyskinesia. However, its promiscuity toward the muscarinic and adrenergic receptors can result in other side effects, notably gastrointestinal hypomotility and orthostatic hypotension.. Despite its effectiveness in treating both positive and negative symptoms of schizophrenia, this compound was briefly removed from the market in various jurisdictions in 1970 due to severe agranulocytosis. However, continued evidence of its effectiveness led to this compound's eventual reintroduction, although with a reluctance to prescribe it. this compound was approved by the FDA in 1989 for treatment-resistant schizophrenia under the brand CLOZARIL. Due to its severe adverse effects profile, this compound is only available through a restricted program under a Risk Evaluation Mitigation Strategy (REMS) called the this compound REMS Program.

This compound is an Atypical Antipsychotic.

This compound was the first atypical antipsychotic approved for treatment of schizophrenia. Because it is associated with severe and potentially fatal side effects (agranulocytosis), its use is restricted to refractory schizophrenia, and monitoring during therapy is required. This compound therapy is associated with serum aminotransferase elevations and in rare instances has been linked to clinically apparent acute liver injury.

This compound is a synthetic dibenzo-diazepine derivative, atypical antipsychotic this compound blocks several neurotransmitter receptors in the brain (dopamine type 4, serotonin type 2, norepinephrine, acetylcholine, and histamine receptors). Unlike traditional antipsychotic agents, it weakly blocks dopamine type 2 receptors. It relieves schizophrenic symptoms (hallucinations, delusions, dementia). (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1989 and has 3 approved and 6 investigational indications. This drug has a black box warning from the FDA.

A tricylic dibenzodiazepine, classified as an atypical antipsychotic agent. It binds several types of central nervous system receptors, and displays a unique pharmacological profile. This compound is a serotonin antagonist, with strong binding to 5-HT 2A/2C receptor subtype. It also displays strong affinity to several dopaminergic receptors, but shows only weak antagonism at the dopamine D2 receptor, a receptor commonly thought to modulate neuroleptic activity. Agranulocytosis is a major adverse effect associated with administration of this agent.

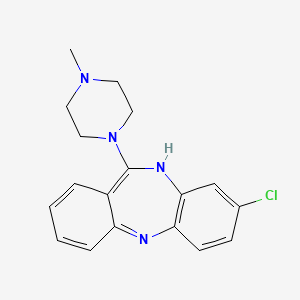

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUDBNBUXVUHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022855, DTXSID401020663 | |

| Record name | Clozapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clozapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility wt/wt at 25 °C: water <0.01, Solubility wt/wt at 25 °C: Acetone >5; acetonitrile 1.9; chloroform >20; ethhyl acetate >5; absolute ethanol 4.0, 1.86e-01 g/L | |

| Record name | Clozapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00363 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOZAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clozapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Yellow crystals from acetone-petroleum ether | |

CAS No. |

5786-21-0, 1333667-72-3 | |

| Record name | Clozapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5786-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clozapine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clozapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00363 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | clozapine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clozapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clozapine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J60AR2IKIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOZAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clozapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183-184 °C, 183 - 184 °C | |

| Record name | Clozapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00363 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOZAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clozapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Unique Pharmacological Profile of Clozapine: A Technical Guide for Researchers

Introduction

Clozapine stands as a cornerstone in the management of treatment-resistant schizophrenia, a clinical reality that underscores its distinct pharmacological properties. First synthesized in 1959, it was the prototypic "atypical" antipsychotic, challenging the prevailing dopamine D2 receptor-centric hypothesis of antipsychotic action. Its superior efficacy in a subset of patients who fail to respond to other antipsychotics, coupled with a unique side-effect profile, has made its mechanism of action a subject of intense research. This technical guide provides an in-depth exploration of the core pharmacological characteristics of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its complex receptor binding profile, intricate signaling pathway modulation, and the experimental methodologies used to elucidate these properties.

Multi-Receptor Binding Profile: The Foundation of Atypicality

This compound's pharmacological signature is its broad receptor binding profile, characterized by a lower affinity for dopamine D2 receptors compared to typical antipsychotics and a high affinity for a multitude of other neurotransmitter receptors. This "promiscuous" binding is believed to be central to its unique therapeutic effects and side-effect profile.

Receptor Binding Affinities

The binding affinity of this compound to various receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound at key neurotransmitter receptors.

| Receptor Family | Receptor Subtype | This compound Ki (nM) | Reference |

| Dopamine | D1 | 270 | |

| D2 | 160 | ||

| D3 | 555 | ||

| D4 | 24 | ||

| D5 | 454 | ||

| Serotonin | 5-HT1A | 120 | |

| 5-HT2A | 5.4 | ||

| 5-HT2C | 9.4 | ||

| 5-HT3 | 95 | ||

| 5-HT6 | 4 | ||

| 5-HT7 | 6.3 | ||

| Adrenergic | α1A | 1.6 | |

| α2A | 90 | ||

| Muscarinic | M1 | 6.2 | |

| Histamine | H1 | 1.1 |

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

The Dopamine D2 Receptor: A Tale of "Loose" Binding

A key differentiator of this compound is its relatively low affinity for the dopamine D2 receptor and its rapid dissociation from it. This "fast-off" kinetic property is hypothesized to contribute to its lower incidence of extrapyramidal side effects (EPS) compared to typical antipsychotics, which exhibit "tight" D2 binding. This allows for a more physiological-like dopaminergic neurotransmission.

Pharmacokinetics and Metabolism

The clinical utility of this compound is also influenced by its pharmacokinetic profile, which exhibits significant inter-individual variability.

Absorption, Distribution, Metabolism, and Excretion

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | 50-60% | |

| Time to Peak Plasma Concentration | 2.5 hours (range: 1-6 hours) | |

| Protein Binding | ~97% | |

| Volume of Distribution | 1.6 L/kg | |

| Elimination Half-life | 12 hours (range: 4-66 hours) at steady state | |

| Metabolism | Extensively hepatic via CYP1A2, CYP3A4, and to a lesser extent CYP2D6 | |

| Major Metabolites | N-desmethylthis compound (northis compound) and this compound-N-oxide | |

| Excretion | ~50% in urine and 30% in feces as metabolites |

The Role of Metabolites

This compound's major metabolite, N-desmethylthis compound (northis compound), is pharmacologically active and contributes to the overall clinical effect. Northis compound exhibits a different receptor binding profile, notably acting as a potent muscarinic M1 receptor agonist. This may contribute to some of the cognitive-enhancing effects observed with this compound treatment. This compound-N-oxide is generally considered inactive.

Modulation of Intracellular Signaling Pathways

This compound's interaction with its diverse array of receptors initiates a cascade of intracellular signaling events that are thought to underlie its therapeutic efficacy. Two of the most extensively studied pathways are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway and the Glycogen Synthase Kinase-3 (GSK-3) pathway.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial regulator of neuronal plasticity, survival, and differentiation. Studies have shown that this compound can modulate this pathway, potentially contributing to its long-term therapeutic effects.

The GSK-3 Signaling Pathway

GSK-3 is a serine/threonine kinase implicated in a wide range of cellular processes, including neuronal development, mood regulation, and apoptosis. Dysregulation of GSK-3 has been linked to the pathophysiology of schizophrenia. This compound has been shown to inhibit GSK-3, which may be a key mechanism contributing to its mood-stabilizing and neuroprotective effects.

Anti-inflammatory and Immunomodulatory Effects

Growing evidence suggests that neuroinflammation plays a role in the pathophysiology of schizophrenia. This compound has been shown to possess anti-inflammatory properties, which may contribute to its therapeutic efficacy. It can modulate the production of various cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), and affect microglial activation.

Experimental Protocols

The elucidation of this compound's unique pharmacological properties has relied on a variety of sophisticated experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a drug for its receptor.

Objective: To determine the inhibition constant (Ki) of this compound for a specific receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

A radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) with known affinity (Kd) for the receptor.

-

Unlabeled this compound at various concentrations.

-

Binding buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound. Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known saturating unlabeled ligand (non-specific binding).

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Clinical Trials in Treatment-Resistant Schizophrenia

The superior efficacy of this compound in treatment-resistant schizophrenia has been established through rigorous clinical trials.

Example: A Landmark Multicenter Double-Blind Study (Kane et al., 1988)

Objective: To assess the efficacy of this compound in patients with schizophrenia refractory to standard neuroleptic treatment.

Study Design: A multicenter, double-blind, randomized controlled trial.

Inclusion Criteria:

-

Diagnosis of schizophrenia according to DSM-III criteria.

-

History of non-response to at least three different neuroleptics from two different chemical classes at adequate doses for at least six weeks each.

-

Prospective failure to respond to a single-blind trial of haloperidol (up to 60 mg/day) for six weeks.

Exclusion Criteria:

-

Significant medical or neurological illness.

-

History of substance abuse.

Treatment Arms:

-

This compound (up to 900 mg/day).

-

Chlorpromazine (up to 1800 mg/day) plus benztropine (up to 6 mg/day).

Duration: 6 weeks.

Primary Outcome Measures:

-

Brief Psychiatric Rating Scale (BPRS).

-

Clinical Global Impression (CGI) scale.

Key Findings: 30% of patients in the this compound group were classified as responders compared to only 4% in the chlorpromazine group, demonstrating the superior efficacy of this compound in this patient population.

Conclusion: A Paradigm of Complex Pharmacology

This compound remains a fascinating and clinically indispensable molecule. Its unique pharmacological properties, from its broad receptor binding profile and "fast-off" D2 kinetics to its intricate modulation of intracellular signaling and inflammatory pathways, set it apart from all other antipsychotics. While its use is tempered by the risk of serious side effects, a thorough understanding of its pharmacology is crucial for the rational development of novel antipsychotics that may replicate its efficacy with an improved safety profile. The experimental methodologies detailed in this guide have been instrumental in unraveling the complexities of this compound and will continue to be vital tools in the ongoing quest for better treatments for schizophrenia.

Clozapine's Receptor Binding Profile: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the receptor binding profile and affinity of clozapine, an atypical antipsychotic medication pivotal in the management of treatment-resistant schizophrenia. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental methodologies, and visual representations of associated signaling pathways.

Introduction

This compound's unique clinical efficacy is attributed to its complex pharmacodynamic profile, characterized by its interaction with a wide array of neurotransmitter receptors.[1] Unlike typical antipsychotics, this compound exhibits a lower affinity for dopamine D2 receptors and a higher affinity for a range of other receptors, including serotonin, histamine, adrenergic, and muscarinic subtypes.[2][3] This multi-receptor action is believed to be central to its therapeutic benefits and is also associated with its distinct side-effect profile.[4][5]

Receptor Binding Affinity of this compound

The binding affinity of this compound to various receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. The following tables summarize the Ki values for this compound across major neurotransmitter receptor families, compiled from multiple sources.

Table 1: Dopamine Receptor Family

| Receptor | Ki (nM) |

| D1 | 270[4] |

| D2 | 160[4] |

| D3 | 555[4] |

| D4 | 24[4] |

| D5 | 454[4] |

Table 2: Serotonin Receptor Family

| Receptor | Ki (nM) |

| 5-HT1A | 120[4] |

| 5-HT2A | 5.4[4] |

| 5-HT2C | 9.4[4] |

| 5-HT3 | 95[4] |

| 5-HT6 | 4[4] |

| 5-HT7 | 6.3[4] |

Table 3: Adrenergic Receptor Family

| Receptor | Ki (nM) |

| α1A | 1.6[4] |

| α2A | 90[4] |

Table 4: Cholinergic (Muscarinic) Receptor Family

| Receptor | Ki (nM) |

| M1 | 6.2[4] |

| M2 | Antagonist[6] |

| M3 | Antagonist[6] |

| M4 | Full Agonist[6] |

| M5 | Antagonist[6] |

Table 5: Histamine Receptor Family

| Receptor | Ki (nM) |

| H1 | 1.1[4] |

| H2 | Weak Inverse Agonist[7] |

| H3 | 708[8][9] |

| H4 | Moderate Partial Agonist[7] |

Key Signaling Pathways

The therapeutic and side effects of this compound are mediated through its modulation of various intracellular signaling pathways. The primary mechanism is thought to involve antagonism of D2 and 5-HT2A receptors.[4]

Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

This compound's antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.[10] Simultaneously, its potent 5-HT2A antagonism is believed to contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[11]

ERK Signaling Pathway

This compound has been shown to influence the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuronal plasticity and survival.[3] Specifically, this compound can increase the phosphorylation of MEK1/2, leading to the activation of ERK. This modulation of the MEK/ERK pathway may contribute to its long-term therapeutic effects.[12]

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's receptor binding affinities predominantly relies on in vitro radioligand binding assays. This technique measures the direct interaction of a radiolabeled ligand with a specific receptor.

Objective

To determine the affinity (Ki) of this compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand that has a known high affinity and specificity for that receptor.

Materials

-

Biological Material: Cell membranes or tissue homogenates expressing the receptor of interest.

-

Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H] or [¹²⁵I]).

-

Test Compound: this compound in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the receptor, used to determine non-specific binding.

-

Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding.

-

Filtration Apparatus: A cell harvester or filtration manifold with glass fiber filters.

-

Scintillation Counter: A liquid scintillation counter to measure radioactivity.

Methodology

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Dilute the radioligand to a working concentration, typically at or below its Kd value.

-

Prepare the cell membrane suspension in the assay buffer.

-

-

Assay Setup:

-

In a multi-well plate, set up triplicate wells for:

-

Total Binding: Cell membranes + radioligand + assay buffer.

-

Non-specific Binding: Cell membranes + radioligand + high concentration of non-labeled ligand.

-

Competition Binding: Cell membranes + radioligand + varying concentrations of this compound.

-

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Termination of Binding and Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Measurement of Radioactivity:

-

Place the filters into scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. DSpace [repositori.upf.edu]

- 2. droracle.ai [droracle.ai]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Binding Profile, Metabolism, Kinetics, Drug Interactions and Use of Plasma Levels (Chapter 5) - The this compound Handbook [cambridge.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Involvement of histamine receptors in the atypical antipsychotic profile of this compound: a reassessment in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intermediate affinity and potency of this compound and low affinity of other neuroleptics and of antidepressants at H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Typical and Atypical Antipsychotic Drugs Increase Extracellular Histamine Levels in the Rat Medial Prefrontal Cortex: Contribution of Histamine H1 Receptor Blockade [frontiersin.org]

- 10. psychscenehub.com [psychscenehub.com]

- 11. Selective Serotonin Reuptake Inhibitors and this compound: Clinically Relevant Interactions and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Clozapine's Influence on Neural Circuit Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clozapine stands as a cornerstone in the management of treatment-resistant schizophrenia, exhibiting a unique clinical profile that distinguishes it from typical and other atypical antipsychotics. Its superior efficacy is attributed to a complex and multifaceted mechanism of action that extends beyond simple dopamine receptor antagonism, profoundly influencing the activity of various neural circuits. This technical guide provides an in-depth exploration of this compound's effects on neural circuit activity, presenting quantitative data, detailed experimental protocols, and visual representations of its intricate signaling pathways.

Introduction

Schizophrenia is a severe psychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While the dopamine hypothesis has historically dominated the understanding of antipsychotic drug action, the unique therapeutic properties of this compound have highlighted the importance of other neurotransmitter systems and their interactions within specific neural circuits. This compound's efficacy in patients who do not respond to other antipsychotics underscores the need for a deeper understanding of its complex pharmacology.[1] This guide synthesizes current knowledge on this compound's influence on dopaminergic, serotonergic, glutamatergic, and GABAergic systems and its impact on key brain regions implicated in the pathophysiology of schizophrenia.

Atypical Receptor Binding Profile

This compound's distinct clinical effects are rooted in its unique receptor binding profile, characterized by a lower affinity for dopamine D2 receptors and a high affinity for a broad range of other receptors.[2][3] This profile is believed to contribute to its reduced risk of extrapyramidal side effects and its efficacy against negative and cognitive symptoms.

Table 1: Receptor Binding Affinities (Ki values in nM) of this compound and Other Antipsychotics

| Receptor | This compound (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) | Haloperidol (Ki, nM) |

| Dopamine D1 | 24 | 31 | 17 | 23 |

| Dopamine D2 | 125 | 11 | 3.3 | 1.4 |

| Dopamine D3 | 7 | 49 | 12 | 0.7 |

| Dopamine D4 | 21 | 27 | 7 | 5 |

| Serotonin 5-HT1A | 170 | 2200 | 420 | 5400 |

| Serotonin 5-HT2A | 5.4 | 4 | 0.16 | 63 |

| Serotonin 5-HT2C | 13 | 10 | 5 | 1300 |

| Serotonin 5-HT3 | 110 | 140 | 250 | - |

| Serotonin 5-HT6 | 4 | 10 | 290 | >1000 |

| Serotonin 5-HT7 | 13 | 53 | 430 | 830 |

| Muscarinic M1 | 1.9 | 2.5 | >10000 | 6000 |

| Adrenergic α1 | 7 | 19 | 0.8 | 6 |

| Adrenergic α2 | 16 | 230 | 1.6 | 120 |

| Histamine H1 | 1.1 | 7 | 20 | 400 |

Data compiled from multiple sources.[2][4][5][6] Ki values represent the concentration of the drug that binds to 50% of the receptors in vitro; lower values indicate higher affinity.

Influence on Major Neurotransmitter Systems

Dopaminergic System

Unlike typical antipsychotics that primarily act as potent D2 receptor antagonists, this compound exhibits a lower affinity for these receptors.[2] This characteristic is thought to underlie its reduced propensity to cause extrapyramidal symptoms. Furthermore, this compound demonstrates a preferential effect on mesolimbic and mesocortical dopamine pathways over the nigrostriatal pathway.

-

Prefrontal Cortex (PFC): Acute administration of this compound has been shown to increase extracellular dopamine levels in the medial prefrontal cortex (mPFC).[7] However, chronic treatment may lead to a selective decrease in PFC dopamine.[8]

-

Nucleus Accumbens (NAc) and Striatum: this compound has a less pronounced effect on dopamine release in the NAc and striatum compared to typical antipsychotics.[9]

Serotonergic System

This compound's high affinity for various serotonin receptors, particularly its potent antagonism at 5-HT2A receptors, is a key feature of its atypicality.[2] The interaction between the serotonin and dopamine systems is crucial for its therapeutic effects. The blockade of 5-HT2A receptors is believed to disinhibit dopamine release in certain brain regions, contributing to its clinical efficacy.

Glutamatergic System

Emerging evidence suggests that this compound modulates the glutamatergic system, which is implicated in the pathophysiology of schizophrenia. This compound has been shown to potentiate N-methyl-D-aspartate (NMDA) receptor-mediated currents in the nucleus accumbens.[10] This effect is dependent on dopamine D1 receptor activation and involves the NR2B subunit of the NMDA receptor. In glutamatergic neurons derived from this compound-responsive schizophrenia patients, this compound treatment has been found to restore deficits in synaptic function and network activity.[11]

GABAergic System

This compound also interacts with the GABAergic system. It has been shown to act as an antagonist at GABAA receptors, which could lead to a reduction in GABAergic synaptic transmission.[12][13] Additionally, in vivo microdialysis studies have shown that this compound can reduce extracellular GABA levels in the prefrontal cortex.[14] this compound has also been shown to interact with GABAB receptors.[15]

Impact on Key Neural Circuits

Prefrontal Cortex Circuitry

The prefrontal cortex is a critical hub for cognitive functions that are often impaired in schizophrenia. This compound has been shown to modulate neuronal activity in the mPFC.[16][17] Studies using c-Fos as a marker for neuronal activation have revealed that this compound-responsive neurons in the mPFC project to various mesolimbic, amygdala, and thalamic areas.[16] Electrophysiological studies have demonstrated that this compound can "fine-tune" the activity of PFC neurons, increasing the firing rate of hypoactive neurons and decreasing the firing rate of hyperactive neurons.[18]

Hippocampus-Prefrontal Cortex Pathway

Dysfunction in the hippocampus-prefrontal cortex (H-PFC) pathway is implicated in schizophrenia. This compound has been shown to modulate synaptic plasticity in this circuit. While acute application of this compound can enhance long-term potentiation (LTP) in the prefrontal cortex, subchronic treatment may lead to an attenuation of LTP.[19]

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, GABA) in specific brain regions of freely moving animals following this compound administration.[20]

Methodology:

-

Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., mPFC, NAc). Allow for a post-operative recovery period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., subcutaneously or intraperitoneally) at the desired dose.

-

Post-Drug Collection: Continue collecting dialysate samples for a specified period after drug administration.

-

Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To investigate the effects of this compound on synaptic currents (e.g., NMDA receptor-mediated currents) in individual neurons.[10][21]

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., nucleus accumbens) from rodents.

-

Recording Chamber: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

-

Neuron Identification: Visualize neurons using a microscope with differential interference contrast optics.

-

Patch-Clamp Recording: Approach a target neuron with a glass micropipette filled with an internal solution. Form a high-resistance seal ("gigaseal") between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane within the pipette tip, establishing the whole-cell recording configuration.

-

Data Acquisition: Record synaptic currents in voltage-clamp mode. Evoke synaptic responses by electrical stimulation of afferent fibers.

-

Drug Application: Bath-apply this compound at known concentrations and record the resulting changes in synaptic currents.

c-Fos Immunohistochemistry for Neuronal Activation Mapping

Objective: To identify neuronal populations activated by this compound administration across the brain.[22][23]

Methodology:

-

Drug Administration: Administer this compound or a vehicle control to the animals.

-

Perfusion and Fixation: After a specific time interval (e.g., 2 hours) to allow for c-Fos protein expression, deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Brain Extraction and Sectioning: Extract the brains and post-fix them. Section the brains into thin slices (e.g., 40 µm) using a vibratome or cryostat.

-

Immunohistochemistry:

-

Incubate the brain sections with a primary antibody against c-Fos.

-

Wash the sections and incubate them with a biotinylated secondary antibody.

-

Amplify the signal using an avidin-biotin-peroxidase complex.

-

Visualize the c-Fos positive cells by a chromogenic reaction (e.g., with diaminobenzidine).

-

-

Microscopy and Analysis: Mount the sections on slides and examine them under a microscope. Quantify the number of c-Fos-immunoreactive cells in different brain regions.

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified this compound Signaling Pathway in the Prefrontal Cortex

Caption: this compound's multifaceted action on a postsynaptic neuron.

Diagram 2: Experimental Workflow for In Vivo Microdialysis

Caption: Step-by-step workflow for in vivo microdialysis studies.

Conclusion

This compound's influence on neural circuit activity is remarkably complex, involving a symphony of interactions across multiple neurotransmitter systems. Its unique receptor binding profile, characterized by a departure from high-affinity D2 receptor antagonism, allows for a more nuanced modulation of neuronal function in key circuits like the prefrontal cortex and the hippocampus-prefrontal cortex pathway. The ability of this compound to "fine-tune" neuronal activity, potentiate NMDA receptor function, and modulate GABAergic transmission likely contributes to its superior efficacy in treatment-resistant schizophrenia. Further research utilizing the detailed experimental protocols outlined in this guide will continue to unravel the intricate mechanisms of this pivotal antipsychotic, paving the way for the development of novel therapeutics with improved efficacy and tolerability.

References

- 1. This compound for Schizophrenia · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]

- 2. psychiatrist.com [psychiatrist.com]

- 3. thecarlatreport.com [thecarlatreport.com]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [repositori.upf.edu]

- 7. Effects of antipsychotic drugs on extracellular dopamine levels in rat medial prefrontal cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chronic this compound selectively decreases prefrontal cortex dopamine as shown by simultaneous cortical, accumbens, and striatal microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Utilization of microdialysis for assessing the release of mesotelencephalic dopamine following this compound and other antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound potentiation of N-methyl-D-aspartate receptor currents in the nucleus accumbens: role of NR2B and protein kinase A/Src kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Reverses Dysfunction of Glutamatergic Neurons Derived From this compound-Responsive Schizophrenia Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits synaptic transmission at GABAergic synapses established by ventral tegmental area neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mapageweb.umontreal.ca [mapageweb.umontreal.ca]

- 14. The effects of haloperidol and this compound on extracellular GABA levels in the prefrontal cortex of the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound Induces Neuronal Activation in the Medial Prefrontal Cortex in a Projection Target-Biased Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Induces Neuronal Activation in the Medial Prefrontal Cortex in a Projection Target-Biased Manner [jstage.jst.go.jp]

- 18. Fine-tuning of awake prefrontal cortex neurons by this compound: comparison with haloperidol and N-desmethylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of subchronic this compound treatment on long-term potentiation in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. criver.com [criver.com]

- 22. Mapping of c-Fos Expression in Rat Brain Sub/Regions Following Chronic Social Isolation: Effective Treatments of Olanzapine, this compound or Fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. "C-Fos Identification of Neuroanatomical Sites Associated with Haloperi" by Changjiu Zhao and Ming Li [digitalcommons.unl.edu]

Methodological & Application

Application Notes and Protocols for Clozapine Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protocols for the administration of clozapine in rodent models, a critical component in the preclinical study of neuropsychiatric disorders, particularly schizophrenia. This document outlines detailed methodologies for various administration routes, summarizes quantitative data for effective dosing, and visualizes key signaling pathways and experimental workflows.

Data Presentation: this compound Dosing and Administration Parameters

The following tables summarize quantitative data for this compound administration in rodent models, compiled from various research studies. These values should serve as a guide, and optimal doses may vary depending on the specific rodent strain, age, sex, and experimental objectives.

Table 1: Systemic this compound Administration Dosages in Rodents

| Route of Administration | Rodent Species | Dosage Range (mg/kg) | Purpose of Study | Citation |

| Subcutaneous (s.c.) | Rat | 2.5 - 10 | Reversal of cognitive deficits in schizophrenia models | [1] |

| Subcutaneous (s.c.) | Rat | 5 | Reversal of NMDA antagonist-induced deficits | [2] |

| Subcutaneous (s.c.) | Mouse | 1 | Normalization of sensorimotor gating deficits | [3] |

| Intraperitoneal (i.p.) | Rat | 0.5 - 20 | Assessment of metabolic effects (glucose tolerance) | [4] |

| Intraperitoneal (i.p.) | Mouse | 0.01 - 1 | DREADD activation and behavioral studies | [5] |

| Intraperitoneal (i.p.) | Mouse | 10 | Pharmacokinetic studies | [6] |

| Oral (p.o.) | Mouse | 10 - 30 | Amelioration of cognitive deficits in schizophrenia models | [7] |

Table 2: Central this compound Administration Dosages in Rodents

| Route of Administration | Rodent Species | Dosage | Purpose of Study | Citation |

| Intracerebroventricular (i.c.v.) | Mouse | 12.5, 25, 50 µ g/day | Chronic central delivery for behavioral studies | [8] |

| Intracerebroventricular (i.c.v.) | Rat | 10, 17 mg/ml (osmotic pump) | Chronic central infusion for behavioral assessment | [9] |

Experimental Protocols

Below are detailed protocols for common methods of this compound administration in rodent models.

Protocol 1: Subcutaneous (s.c.) Injection of this compound

This protocol is suitable for both acute and chronic dosing regimens.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., sterile saline, DMSO and saline mixture)

-

Sterile syringes (1 ml) and needles (25-27 gauge)

-

70% ethanol

-

Animal scale

Procedure:

-

Solution Preparation:

-

This compound is poorly soluble in water. For a saline-based solution, dissolve this compound HCl in a small amount of 0.1 M HCl, then adjust the pH to approximately 6.0 with 1N NaOH and bring to the final volume with sterile saline.[4]

-

Alternatively, dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute with sterile 0.9% saline to the final concentration. The final DMSO concentration should be kept low (e.g., 1-5%) to avoid toxicity.[1]

-

Prepare fresh solutions daily.[1]

-

-

Animal Handling and Injection:

-

Weigh the animal to calculate the precise injection volume based on the desired mg/kg dose.

-

Gently restrain the mouse or rat. For mice, the loose skin over the shoulders (scruff) is a common injection site.

-

Wipe the injection site with 70% ethanol.

-

Lift the skin to form a "tent."

-

Insert the needle at the base of the tented skin, parallel to the body.

-

Aspirate briefly to ensure the needle is not in a blood vessel.

-

Slowly inject the this compound solution.

-

Withdraw the needle and gently massage the injection site to aid dispersal.

-

Monitor the animal for any adverse reactions post-injection.

-

Protocol 2: Oral Gavage (p.o.) Administration of this compound

This method is used for precise oral dosing.

Materials:

-

This compound

-

Vehicle (e.g., water, 0.5% methylcellulose)

-

Animal gavage needles (flexible or stainless steel with a ball tip, appropriate size for the animal)

-

Syringes

-

Animal scale

Procedure:

-

Solution/Suspension Preparation:

-

Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure uniform particle size.

-

The volume for oral gavage should not exceed 10 ml/kg for rats and mice.[10]

-

-

Animal Handling and Gavage:

-

Weigh the animal to determine the correct volume for administration.

-

Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).

-

Firmly but gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.

-

Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it over the tongue into the esophagus.

-

Crucially, if any resistance is met, withdraw the needle and re-attempt. Do not force the needle, as this can cause esophageal or stomach perforation.

-

Once the needle is correctly positioned, slowly administer the this compound suspension.

-

Gently remove the needle along the same path of insertion.

-

Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

-

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound's therapeutic effects are attributed to its complex interaction with multiple neurotransmitter systems. It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which is central to its antipsychotic properties.

Caption: this compound's antagonism of D2 and 5-HT2A receptors and modulation of downstream signaling.

Experimental Workflow for this compound Administration in Rodents

A generalized workflow for a typical preclinical study involving this compound administration is depicted below.

Caption: A typical experimental workflow for rodent studies involving this compound administration.

References

- 1. A gene expression and systems pathway analysis of the effects of this compound compared to haloperidol in the mouse brain implicates susceptibility genes for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Behavioral Effects of Acute Systemic Low-Dose this compound in Wild-Type Rats: Implications for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Increases Nestin Concentration in the Adult Male Rat Hippocampus: A Preliminary Study [mdpi.com]

- 5. research.sdsu.edu [research.sdsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iacuc.wsu.edu [iacuc.wsu.edu]

Application Note and Protocol for LC-MS/MS Quantification of Clozapine in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of clozapine and its major metabolite, northis compound, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is designed to be robust and suitable for clinical research and therapeutic drug monitoring.

Introduction

This compound is an atypical antipsychotic medication primarily used in the treatment of schizophrenia, particularly in patients who have not responded to other antipsychotic treatments.[1] Due to significant inter-individual variability in its pharmacokinetics and a narrow therapeutic window, therapeutic drug monitoring (TDM) of this compound and its active metabolite, northis compound, is crucial for optimizing dosage, ensuring efficacy, and minimizing the risk of adverse effects.[1] LC-MS/MS offers high sensitivity and selectivity for the accurate quantification of this compound and northis compound in plasma.[2][3]

This application note details a validated LC-MS/MS method employing a straightforward protein precipitation sample preparation, followed by rapid chromatographic separation and sensitive detection using tandem mass spectrometry.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification.

Key Method Components Relationship

The logical relationship between the core components of the LC-MS/MS method is illustrated below. This highlights the critical steps that ensure accurate and reliable results.

Caption: Logical relationship of key LC-MS/MS method components.

Experimental Protocols

Materials and Reagents

-

This compound and Northis compound certified reference standards

-

This compound-d4 (or other suitable isotopic internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up.[2][4]

-

Aliquoting : Allow frozen plasma samples to thaw completely at room temperature. Vortex mix for 10 seconds. Aliquot 50 µL of plasma into a clean microcentrifuge tube.[4]

-

Internal Standard Addition : Add 150 µL of the internal standard working solution (e.g., this compound-d4 in acetonitrile) to each plasma sample.[4]

-

Precipitation : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[4]

-

Centrifugation : Centrifuge the samples at 16,200 x g for 5 minutes at room temperature.[4]

-

Supernatant Transfer and Dilution : Carefully transfer 20 µL of the clear supernatant to a 96-well plate or autosampler vial.[4] Add 450 µL of 30% (v/v) methanol in water to each well/vial.[4]

-

Injection : Seal the plate/vials and place in the autosampler for LC-MS/MS analysis.

Alternative Sample Preparation Methods

-

Liquid-Liquid Extraction (LLE) : This method involves extracting the analytes from the aqueous plasma into an immiscible organic solvent.[3][5] While more labor-intensive, it can provide cleaner extracts.

-

Solid-Phase Extraction (SPE) : SPE utilizes a solid sorbent to retain the analytes of interest while interferences are washed away.[2] This technique can offer the cleanest extracts but is often the most time-consuming and expensive.

LC-MS/MS Instrumentation and Conditions

The following are typical instrument conditions. These may need to be optimized for specific instrumentation.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| LC System | ACQUITY UPLC I-Class or equivalent[4] |

| Column | Waters XBridge Premier BEH C18, 2.1 x 50 mm, 2.5 µm[4] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Gradient | Start at 5% B, increase to 95% B over 1.5 min, hold for 0.5 min, return to initial conditions |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | Xevo TQ-S micro or equivalent[4] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 1.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 500 °C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 150 L/hr |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 327.1 | 270.1[3][5] |

| Northis compound | 313.1 | 192.1[3] |

| This compound-d4 (IS) | 331.1 | 270.1 |

Method Validation and Performance

The described method should be fully validated according to regulatory guidelines. The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for this compound.

Table 4: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | R² | LOQ (ng/mL) | LOD (ng/mL) |

| This compound | 5.65 - 1693.51[6] | > 0.998[3][6] | 2.73[6] | 0.91[6] |

| Northis compound | 1 - 1000[3] | > 0.998[3] | 1.0[7] | Not Reported |

Table 5: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| This compound | Low QC (e.g., 25) | < 5%[8][9] | < 5%[8][9] | 95 - 105%[10] |

| Mid QC (e.g., 100) | < 5%[8][9] | < 5%[8][9] | 95 - 105%[10] | |

| High QC (e.g., 1000) | < 5%[8][9] | < 5%[8][9] | 95 - 105%[10] | |

| Northis compound | Low QC | < 5%[8][9] | < 5%[8][9] | 95 - 105%[10] |

| Mid QC | < 5%[8][9] | < 5%[8][9] | 95 - 105%[10] | |

| High QC | < 5%[8][9] | < 5%[8][9] | 95 - 105%[10] |

Table 6: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| This compound | 97.80 - 99.28[6] | Minimal with deuterated IS[4][10] |

| Northis compound | 82.0[5] | Minimal with deuterated IS[4][10] |

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound and northis compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it well-suited for therapeutic drug monitoring and clinical research applications. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. agilent.com [agilent.com]

- 3. Simultaneous determination of this compound and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of a Candidate Reference Measurement Procedure for Plasma this compound Quantification Using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sensitive quantification of this compound and its main metabolites northis compound and this compound-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of this compound and northis compound using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 10. Automated Analysis of this compound and Northis compound in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry. | Synnovis [synnovis.co.uk]

Application Notes and Protocols for Interspecies Clozapine Dosage Conversion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clozapine, an atypical antipsychotic, is a cornerstone in the management of treatment-resistant schizophrenia. As with many pharmaceuticals, preclinical evaluation in animal models is a critical step in its development and continued study. Accurate conversion of drug dosages between species is paramount for the meaningful translation of preclinical safety and efficacy data to clinical settings. This document provides a comprehensive guide to understanding the factors influencing this compound dosage conversion between different species, supported by pharmacokinetic data, metabolic pathway information, and detailed experimental protocols.

Significant interspecies variations in drug metabolism, primarily driven by differences in the expression and activity of cytochrome P450 (CYP) enzymes, complicate direct dosage extrapolation based on body weight alone. Therefore, a more nuanced approach, incorporating allometric scaling and a thorough understanding of the drug's pharmacokinetic profile in each species, is essential.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound Across Species

This table summarizes key pharmacokinetic parameters of this compound in humans, monkeys, rats, and mice. It is important to note that these values can be influenced by factors such as the route of administration, dose, and specific strain of the animal model.

| Parameter | Human | Rhesus Monkey | Rat | Mouse |

| Typical Dose Range | 150-900 mg/day (oral)[1] | 3-10 mg/kg (i.m. or i.v.)[2] | 10-20 mg/kg (i.v. or oral)[3] | 0.05-10 mg/kg (i.p. or i.c.v)[4][5] |

| Elimination Half-life (t½) | 4-26 hours (mean: 14.2 hours)[6] | Not explicitly stated | 1.5-1.6 hours[7] | ~1.2 times longer in CYP1A2 null mice |

| Clearance (CL) | 30.3 L/h (median)[8] | 0.2-0.6 L/min[2] | 2.6 times slower in CYP1A2 null mice | Slower in CYP1A2 null mice[4] |

| Volume of Distribution (Vd) | 508 L (median)[8] | 18-103 L[2] | Not explicitly stated | Not explicitly stated |

| Area Under the Curve (AUC) | Dose-dependent | Dose-dependent | 2.6 times greater in CYP1A2 null mice | Higher in CYP1A2 null mice[4] |

| Primary Metabolites | N-desmethylthis compound, this compound N-oxide[1] | This compound, N-desmethylthis compound | Northis compound, this compound-N-oxide[7] | Desmethylthis compound, this compound N-oxide[4] |

Table 2: Major Cytochrome P450 Enzymes in this compound Metabolism Across Species

The metabolism of this compound is predominantly carried out by the cytochrome P450 system, with CYP1A2 and CYP3A4 playing the most significant roles in humans. The relative contribution of these and other CYP enzymes can vary substantially between species, which is a major determinant of the observed pharmacokinetic differences.

| Species | Major CYP Enzymes Involved in this compound Metabolism | Key Considerations |

| Human | CYP1A2, CYP3A4, CYP2C19, CYP2D6[1][9] | CYP1A2 is a major determinant of this compound clearance. Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug response.[1] |

| Monkey | Higher CYP activity for human CYP2D6 substrates compared to humans. CYP1A2 is less expressed in cynomolgus monkeys.[10] | Caution should be exercised when extrapolating metabolism data from monkeys to humans due to differences in CYP isoform activities.[11] |

| Rat | CYP1A, CYP2C, CYP2D, and CYP3A families show appreciable interspecies differences in catalytic activity compared to humans.[11] | Rats tend to eliminate drugs more rapidly than humans due to a higher relative amount of hepatic enzymes.[10] |

| Mouse | CYP1A2 is a major determinant of this compound clearance.[4] CYP1A, CYP2C, and CYP3A families show interspecies differences in catalytic activity.[11] | Strain-specific differences in CYP activities can exist.[10] |

Experimental Protocols

Allometric Scaling for Dose Conversion

Allometric scaling is a widely used method to estimate the equivalent dose of a drug between species based on body surface area, which is more closely related to metabolic rate than body weight alone. The following formula can be used as a starting point for dose calculation:

Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km) [12]

Where Km is a correction factor calculated as Body Weight (kg) / Body Surface Area (m²).

Table 3: Km Factors for Different Species

| Species | Body Weight (kg) | Body Surface Area (m²) | Km |

| Human | 60 | 1.62 | 37 |

| Monkey | 3 | 0.25 | 12 |

| Rat | 0.15 | 0.025 | 6 |

| Mouse | 0.02 | 0.0066 | 3 |

Note: These are average values and can vary. It is crucial to use the specific body weight of the animals in the study for accurate calculations.

Protocol for a Preclinical Pharmacokinetic Study of this compound in a Rodent Model (Rat)

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of this compound in rats.

1. Animal Preparation:

- Use male Wistar rats (180-230 g).

- House the animals in groups of three with standard rat chow and water ad libitum.

- Fast the animals overnight before the experiment.

- Ensure all procedures are approved by the Institutional Animal Ethics Committee.[3]

2. Drug Preparation and Administration:

- Dissolve this compound in a suitable vehicle. For intravenous administration, a solution can be prepared by dissolving this compound in 1.2 N HCl and diluting with 0.9% sodium chloride solution.[3]

- Administer this compound intravenously via the tail vein (e.g., 10 mg/kg) or by oral gavage (e.g., 20 mg/kg).[3]

3. Blood Sample Collection:

- Collect blood samples (approximately 300 µl) from the tail vein at predetermined time points (e.g., 15, 30, 45, 60, 90, 120, and 240 minutes post-administration).[3]

- Allow the blood to clot and then centrifuge at 5000 rpm for 15 minutes to separate the serum.[3]

- Store the serum samples at -20°C until analysis.[3]

4. Sample Analysis:

- Quantify this compound and its major metabolites in the serum samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]

- A typical HPLC setup might involve a C18 column and a mobile phase of methanol-water-triethylamine.[3]

5. Pharmacokinetic Analysis:

- Use non-compartmental analysis to determine key pharmacokinetic parameters, including:

- Area Under the Curve (AUC)

- Peak Plasma Concentration (Cmax)

- Time to Peak Plasma Concentration (Tmax)

- Elimination Half-life (t½)

- Clearance (CL)

- Volume of Distribution (Vd)

Visualizations

This compound Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of this compound.

References

- 1. PharmGKB Summary: this compound Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comparative Study of the Pharmacokinetics of this compound N-Oxide and this compound N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. This compound pharmacokinetics and pharmacodynamics studied with Cyp1A2-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Establishing an effective dose for chronic intracerebroventricular administration of this compound in mice | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. Population Pharmacokinetics of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. researchgate.net [researchgate.net]

- 11. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Assessing Clozapine's Effect on Animal Behavior

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Clozapine is an atypical antipsychotic medication primarily utilized in the management of treatment-resistant schizophrenia.[1] Its complex pharmacological profile, characterized by interactions with multiple neurotransmitter systems, necessitates comprehensive behavioral assessment in preclinical animal models to elucidate its therapeutic mechanisms and potential side effects.[2][3] This document provides detailed protocols for key behavioral assays used to evaluate the effects of this compound in rodents, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.

This compound's mechanism of action is multifaceted, involving antagonism of dopamine (particularly D2 and D4) and serotonin (especially 5-HT2A) receptors.[2][4] It also exhibits affinity for adrenergic, cholinergic, and histaminergic receptors, contributing to its broad spectrum of effects and side effect profile.[2][3] Understanding these interactions is crucial for interpreting behavioral outcomes.

Key Behavioral Assays

A battery of behavioral tests is essential to comprehensively assess the antipsychotic potential and side-effect liability of this compound. The following protocols are widely used in rodent models.

Open Field Test (OFT)

The Open Field Test is a fundamental assay for evaluating general locomotor activity, exploration, and anxiety-like behavior in rodents.[5][6]

Experimental Protocol:

-

Apparatus: A square or circular arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning.[5][7] The area is often divided into a central and a peripheral zone.

-

Animal Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[5]

-

Procedure:

-

Data Analysis: Key parameters to measure include:

-

Total distance traveled: An indicator of general locomotor activity.

-

Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

-

Frequency of entries into the center zone: Another indicator of anxiety.

-

Rearing frequency: A measure of exploratory behavior.

-

-

This compound Administration: Administer this compound (e.g., 0.5-10 mg/kg, intraperitoneally) 30-45 minutes before the test.[8][9]

Data Presentation:

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |

| Total Distance Traveled (cm) | [Insert Value] | [Insert Value] | [Insert Value] |

| Time in Center (s) | [Insert Value] | [Insert Value] | [Insert Value] |

| Center Entries | [Insert Value] | [Insert Value] | [Insert Value] |

| Rearing Frequency | [Insert Value] | [Insert Value] | [Insert Value] |

Note: Values are illustrative and should be replaced with experimental data. A study in rats showed that this compound at doses of 0.05-0.1 mg/kg significantly decreased the distance traveled in the open field.[8]

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[4][10][11]

Experimental Protocol:

-

Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm), with two open arms and two enclosed arms of equal dimensions.[10][11]

-

Animal Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.[4]

-

Procedure:

-

Data Analysis: The primary measures are:

-

Time spent in the open arms: Anxiolytic drugs typically increase this time.

-

Number of entries into the open arms: Anxiolytics tend to increase this number.

-

Total arm entries: A measure of overall activity.

-

-

This compound Administration: Administer this compound (e.g., 0.1-1.0 mg/kg, i.p.) 30 minutes before the test.[8]

Data Presentation:

| Parameter | Vehicle Control | This compound (0.1 mg/kg) |

| % Time in Open Arms | [Insert Value] | [Insert Value] |

| % Open Arm Entries | [Insert Value] | [Insert Value] |

| Total Arm Entries | [Insert Value] | [Insert Value] |

Note: Values are illustrative. One study found that a low dose of this compound (0.1 mg/kg) in rats induced an anxious-like phenotype, decreasing both the percentage of open arm entries and the time spent in the open arms.[8]

Prepulse Inhibition (PPI) of the Startle Response

Prepulse Inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse).[12][13] Deficits in PPI are observed in schizophrenic patients and can be modeled in animals.[13][14] This test assesses sensorimotor gating.

Experimental Protocol:

-